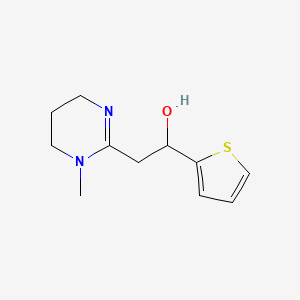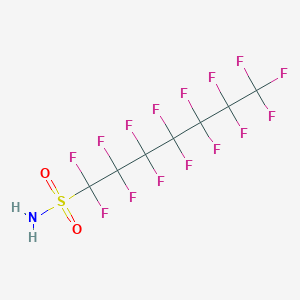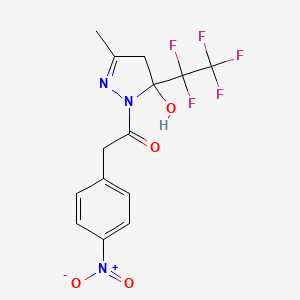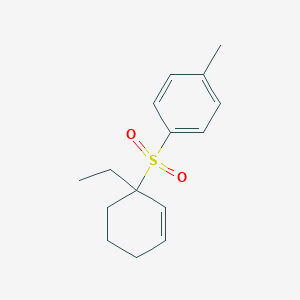
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound that features a cyclohexene ring, a sulfonyl group, and a methyl-substituted benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene typically involves the following steps:
Formation of the Cyclohexene Ring: Starting from a suitable cyclohexane derivative, the cyclohexene ring can be formed through dehydrogenation reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.
Formation of the Methylbenzene Ring: The methylbenzene ring can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties.
作用机制
The mechanism by which 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
相似化合物的比较
Similar Compounds
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a methyl group on the benzene ring.
1-(1-Methylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene: Similar structure with a methyl group instead of an ethyl group on the cyclohexene ring.
Uniqueness
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties.
属性
CAS 编号 |
89002-91-5 |
|---|---|
分子式 |
C15H20O2S |
分子量 |
264.4 g/mol |
IUPAC 名称 |
1-(1-ethylcyclohex-2-en-1-yl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-3-15(11-5-4-6-12-15)18(16,17)14-9-7-13(2)8-10-14/h5,7-11H,3-4,6,12H2,1-2H3 |
InChI 键 |
UCIHHACXZZFEIK-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



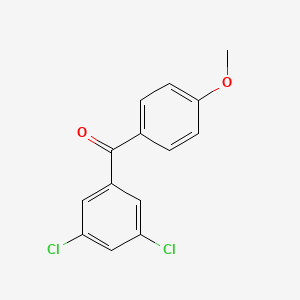
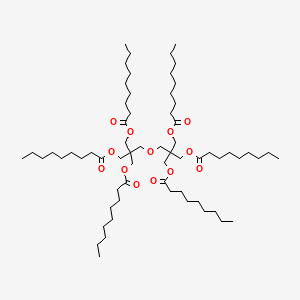
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
